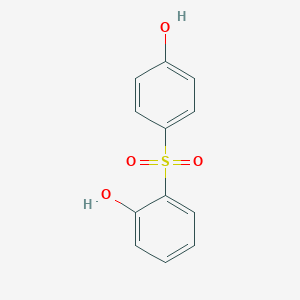

2,4'-Dihydroxydiphenyl sulfone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROZSPADHSXFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052183 | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5397-34-2 | |

| Record name | 2-[(4-Hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(4-hydroxyphenyl)sulphonyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIHYDROXYDIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65974MNO5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2,4 Dihydroxydiphenyl Sulfone

Established Synthetic Pathways

The primary industrial method for producing dihydroxydiphenyl sulfone isomers is through the reaction of phenol (B47542) with a sulfonating agent, such as concentrated sulfuric acid, oleum, or sulfur trioxide. google.com.na The process can be broadly categorized into two main stages: the sulfonation of phenol to form phenolsulfonic acid, followed by the condensation of this intermediate with another molecule of phenol.

Sulfonation and Condensation Reactions of Phenol Derivatives

A typical industrial process involves heating a mixture of phenol and sulfuric acid, often in a specific molar ratio, and continuously removing the water formed during the reaction. google.com To compensate for any phenol that is removed along with the water during azeotropic distillation, fresh phenol may be added during the process. google.com The reaction mixture obtained generally contains the desired 2,4'-dihydroxydiphenyl sulfone, the more abundant 4,4'-isomer, unreacted phenol, and residual phenolsulfonic acid. google.com

Separation of the 2,4'-isomer from the more prevalent 4,4'-isomer is a critical step. This is typically accomplished through a multi-stage crystallization process that leverages the different solubilities of the isomers in specific solvent systems. For instance, after an initial crystallization to remove a significant portion of the 4,4'-dihydroxydiphenyl sulfone, the mother liquor, now enriched in the 2,4'-isomer, is subjected to further processing. google.com The solvent composition, often a phenol-water mixture, is carefully adjusted to facilitate the selective crystallization of this compound. google.com

Catalytic Systems in this compound Synthesis

Acidic catalysts are fundamental to the sulfonation and subsequent condensation reactions. Concentrated sulfuric acid not only acts as a reactant but also as a catalyst for the formation of the sulfone bridge. The reaction can also be catalyzed by other strong acids. Research has shown that heteropoly-acids, in conjunction with orthophosphoric acid, can be effective catalysts for the condensation of aromatic compounds with sulfuric acid or aromatic sulfonic acids to form aromatic sulfones. epo.org Additionally, fluoroalkanesulfonic acids, such as trifluoromethanesulfonic acid, have been investigated as isomerization catalysts to increase the proportion of the 4,4'-isomer, which is in equilibrium with the 2,4'-isomer. epo.org

A significant challenge in the synthesis of this compound is controlling the isomer distribution, as the 4,4'-isomer is often the major product under standard conditions. google.com The introduction of phosphorus compounds, such as phosphoric acid, phosphonic acid, or phosphinic acid, into the reaction mixture has been found to increase the yield of the this compound isomer. google.com The presence of a phosphorus compound can alter the electrophilic substitution pattern during the condensation step, thereby favoring the formation of the 2,4'-isomer. For example, the addition of a small percentage of phosphoric acid by weight can significantly increase the content of this compound in the crude product. One study demonstrated that the inclusion of phosphoric acid can change the ratio of 2,4'-BPS to 4,4'-BPS from 0.45 to 1.2 by coordinating with the sulfonic acid group, which favors para-substitution on the second phenol molecule.

| Catalyst System | Effect on Isomer Ratio (2,4'-BPS:4,4'-BPS) | Reference |

| Standard (No Additive) | 0.45 | |

| With 0.1–1.0% Phosphoric Acid | 1.2 |

Reaction Condition Optimization for Selective 2,4'-Isomer Formation

The selective formation of the this compound isomer is highly dependent on the careful control of reaction conditions, particularly temperature.

The distribution of dihydroxydiphenyl sulfone isomers is a classic example of kinetic versus thermodynamic control. Lower reaction temperatures tend to favor the formation of the kinetically controlled product, which in this case is the this compound. Conversely, higher temperatures promote the formation of the more stable, thermodynamically favored 4,4'-dihydroxydiphenyl sulfone.

Therefore, to maximize the yield of the 2,4'-isomer, the reaction is typically conducted at moderately elevated temperatures, for instance, in the range of 90–100°C. Operating at temperatures above 120°C will shift the equilibrium towards the 4,4'-isomer. The precise control of the temperature profile throughout the reaction, from the initial sulfonation to the final condensation, is crucial for achieving the desired isomer selectivity.

| Temperature Range | Predominant Isomer | Control Type | Reference |

| 90–100°C | This compound | Kinetic | |

| > 120°C | 4,4'-Dihydroxydiphenyl sulfone | Thermodynamic |

In addition to temperature, operating the reaction under reduced pressure can also influence the outcome by suppressing side reactions and potentially improving the reaction rate.

Pressure Effects on Reaction Rates and Minimization of Byproducts

In the synthesis of dihydroxydiphenyl sulfone isomers, pressure is a critical parameter that influences both the reaction kinetics and the product distribution. The synthesis typically involves the sulfonation of phenol with sulfuric acid, followed by condensation. Operating under reduced pressure, specifically a vacuum of 200–300 mmHg, has been shown to be advantageous.

Secondly, the use of reduced pressure helps to suppress the formation of unwanted side-products. Elevated temperatures, particularly above 120°C, tend to favor the thermodynamically controlled 4,4'-isomer. By operating at lower temperatures (90–100°C) under vacuum, the formation of the kinetically favored 2,4'-isomer is promoted while minimizing side reactions. The timely removal of water and control over the temperature and pressure are key to steering the reaction towards the desired this compound and minimizing the generation of other isomers and impurities. google.com

Advanced Purification and Separation Techniques for this compound

The primary challenge in the production of this compound is its separation from the isomeric mixture, which predominantly contains the 4,4'-isomer. Advanced purification techniques are therefore essential to obtain a high-purity product.

Crystallization Strategies for Enhanced Product Purity

Crystallization is a cornerstone of purification for dihydroxydiphenyl sulfone isomers. The process leverages the differences in solubility between the 2,4'- and 4,4'-isomers. A common industrial strategy involves a two-step crystallization process.

Initially, the crude reaction mixture is cooled to approximately 40°C. This induces the primary crystallization of the less soluble 4,4'-isomer, which can then be removed by filtration. Subsequently, the filtrate, which is now enriched in the 2,4'-isomer, undergoes a secondary crystallization. This is typically achieved by adjusting the solvent composition and further cooling to around 25°C, leading to the precipitation of this compound crystals with purities ranging from 85-90%. Further recrystallization steps can be employed to achieve even higher purity, with some processes yielding a product that is over 95% pure. researchgate.net

Solvent Selection for Selective Isomer Crystallization

The choice of solvent is paramount for the successful separation of this compound from its isomers via crystallization. The differential solubility of the isomers in specific solvent systems is the basis for their separation. google.com Phenol-water mixtures are frequently employed for this purpose.

The ratio of phenol to water in the solvent mixture is a critical factor. An optimal balance is often sought to maximize both purity and yield. For instance, a phenol:water weight ratio of 35:65 has been identified as effective for the crystallization of 2,4'-BPS. This specific composition maximizes the solubility difference between the isomers, allowing for selective precipitation. Research has shown that adjusting this ratio can have a significant impact; for example, a 10:90 ratio can increase purity to 93% but at the cost of a lower yield (65%), while a 50:50 ratio improves yield (85%) but reduces purity (82%). Other solvent systems, such as methanol-o-dichlorobenzene mixtures, have also been utilized, offering the advantage of easy recovery and recycling. researchgate.netasianpubs.org

Solubility Engineering and Thermodynamic Modeling in Purification Processes

A more advanced approach to optimizing purification involves solubility engineering, which is informed by thermodynamic modeling. The solubility of this compound is dependent on both the solvent composition and the temperature. researchgate.net This relationship can be described by thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, and the NRTL model. researchgate.netacs.org

The modified Apelblat equation has been found to provide a good correlation with experimental solubility data for this compound in various organic solvents. researchgate.net The solubility of 2,4'-BPS in a 35:65 phenol-water system, for instance, decreases significantly from 12.4 g/L at 50°C to 4.8 g/L at 25°C. This temperature-dependent solubility profile is crucial for designing efficient cooling crystallization processes that enable high recovery rates. Thermodynamic studies have also shown that the dissolution of this compound in various solvents is an endothermic process. researchgate.netresearchgate.net This fundamental data is invaluable for the design and optimization of separation and purification processes. researchgate.net

Sustainable Synthesis Approaches and Process Intensification

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This includes the production of this compound, where the focus is on reducing the environmental footprint through the use of green solvents and process intensification.

Development of Green Solvents for Reduced Environmental Footprint

Traditional synthesis routes for dihydroxydiphenyl sulfones often utilize solvents that can be harmful to the environment. google.com The development and application of "green solvents" aim to mitigate this issue. researchgate.net Green solvents are characterized by their low toxicity, non-flammability, and high recoverability and reusability. researchgate.netmdpi.com

Recycling and Reutilization of Raw Materials and Filtrates in Production

The synthesis of this compound typically involves the reaction of phenol with sulfuric acid. google.com This process often results in a mixture of isomers, primarily the 4,4' and 2,4' forms, along with unreacted phenol and phenolsulfonic acid. google.com The separation of the desired 2,4'-isomer from this mixture is a critical step, and the resulting filtrate contains valuable components that can be recycled.

A common strategy involves a multi-step crystallization process. Initially, the reaction mixture is cooled to precipitate the less soluble 4,4'-dihydroxydiphenyl sulfone, which is then removed by filtration. The remaining filtrate is enriched in the 2,4'-isomer, unreacted phenol, and phenolsulfonic acid. google.com

Recycling of Filtrate:

The filtrate from the initial crystallization step is a primary target for recycling. google.com Instead of being discarded, this filtrate, which contains significant amounts of phenol and phenolsulfonic acid, can be used as a raw material for subsequent production batches. google.com This is achieved by concentrating the filtrate to remove water and a portion of the phenol, and then feeding the concentrated solution back into the reactor. google.com This closed-loop system can lead to a near-quantitative utilization of phenol over multiple cycles and can reduce raw material costs by 30–40%.

Process for Filtrate Reutilization:

A patented process outlines a method for the effective utilization of the filtrate. google.com After the separation of the this compound crystals by filtration, the resulting filtrate is concentrated under reduced pressure at a temperature at or below 120°C to remove a mixture of water and phenol. google.com The concentrated filtrate can then be combined with fresh phenol and sulfuric acid for the next synthesis cycle. google.com

Table 1: Example of Filtrate Composition and Recycling

| Component | Initial Reaction Mixture (Example) | Filtrate after 4,4'-Isomer Removal (Example) | Recycled Feed (Example) |

| Phenol | Excess | High Concentration | Adjusted with fresh feed |

| Sulfuric Acid | Reactant | Partially reacted as phenolsulfonic acid | Adjusted with fresh feed |

| 4,4'-Dihydroxydiphenyl Sulfone | Present | Low Concentration | - |

| This compound | Present | High Concentration | - |

| Water | By-product | Present | Removed during concentration |

This table is illustrative and actual concentrations will vary depending on specific process conditions.

Solvent and Raw Material Recovery:

In processes that utilize solvents, such as unsym-trimethyl benzene, recovery and recycling of the solvent are crucial for economic feasibility. researchgate.net The solvent can be recovered through distillation and reused in subsequent batches. researchgate.net Similarly, unreacted raw materials like phenol can be recovered and recycled, contributing to a more sustainable and cost-effective process. researchgate.net

Mechanistic Investigations of 2,4 Dihydroxydiphenyl Sulfone

Molecular Interactions and Biochemical Pathways

The biological and chemical effects of 2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS) are rooted in its molecular structure, which facilitates a variety of interactions with biological macromolecules and participation in biochemical pathways. The presence of two hydroxyl groups and a sulfone moiety allows for a range of chemical behaviors that dictate its mechanism of action.

Hydrogen Bonding Propensities with Biological Macromolecules

The hydroxyl (-OH) groups of this compound are key to its ability to form hydrogen bonds with various biological macromolecules, thereby influencing their structure and function. The oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors, while the hydrogen atoms can act as hydrogen bond donors. This dual capability allows for the formation of a network of interactions with amino acid residues in proteins, such as enzymes and receptors.

In a broader context of bisphenol compounds, studies have shown that the hydroxyl groups are crucial for binding to hormone receptors. For instance, in a study of various bisphenol analogs, including the isomeric 4,4'-dihydroxydiphenyl sulfone (BPS), it was found that these compounds form important polar and hydrophobic interactions with residues within the ligand-binding domains of the thyroid hormone receptor (TR) and thyroxine-binding globulin (TBG). nih.gov A significant portion of the residues that interact with these bisphenol analogs are the same as those that bind the native hormones, thyroxine (T4) and triiodothyronine (T3). nih.gov This suggests that the hydroxyl groups of 2,4'-BPS can mimic the interactions of endogenous hormones, leading to potential endocrine-disrupting effects. The hydrogen-bonding interaction with key residues, such as His-381 in TRα, is a shared feature among many of these analogs. nih.gov

Participation of the Sulfone Moiety in Redox Reactions

The sulfone group (-SO₂-) in this compound is a site of potential redox activity, which can influence cellular processes. The sulfur atom in the sulfone group is in a high oxidation state and can be reduced. One of the primary redox reactions the sulfone group can undergo is its reduction to a sulfide (B99878).

The feasibility of this reduction is supported by electrochemical studies on the diphenyl sulfone/diphenyl sulfide redox couple. Density Functional Theory (DFT) calculations and cyclic voltammetry experiments have determined the standard electrode potential for this redox couple to be approximately 1.058 V. science.gov This indicates that under appropriate physiological conditions and in the presence of suitable reducing agents, the sulfone group can be reduced.

While specific biochemical pathways involving the direct redox cycling of the sulfone moiety in 2,4'-BPS are not extensively documented, the potential for such reactions exists. For example, in various biological systems, sulfoxides, a related sulfur-containing functional group, are known to be reduced by enzymes such as methionine sulfoxide (B87167) reductase. It is plausible that similar enzymatic systems could act on sulfones, although this would require more potent reducing conditions.

The redox state of the sulfone group can have significant implications for the molecule's biological activity. The reduction of the sulfone to a sulfide would alter the molecule's polarity, geometry, and electronic properties, which in turn would change its interactions with biological targets.

Structure-Activity Relationship Studies

Influence of Asymmetric Hydroxyl Group Positioning on Reactivity and Biological Activity

The asymmetric placement of the hydroxyl groups in this compound, with one at the ortho position and the other at the para position of the different phenyl rings, has a profound impact on its reactivity and biological activity compared to its symmetric isomers.

This structural asymmetry is thought to reduce the efficiency of its binding to certain biological receptors. For example, in the context of estrogenic activity, it is inferred that 2,4'-BPS is a weaker agonist for the estrogen receptor compared to its symmetric counterpart, 4,4'-BPS. This is supported by studies on other bisphenol analogs, where asymmetric substitution patterns have been shown to decrease biological activity. For instance, 2,4'-bisphenol F has been demonstrated to be less estrogenic than its 4,4'-isomer by an order of magnitude. wikipedia.org The asymmetry likely leads to a less optimal fit within the receptor's binding pocket, reducing the stability of the ligand-receptor complex.

In terms of antimicrobial effects, while there is no direct evidence for 2,4'-BPS, it has been observed that sulfone analogs with asymmetric substitution patterns tend to have reduced bacteriostatic activity.

Comparative Analysis of Mechanistic Pathways with Isomeric Dihydroxydiphenyl Sulfones

A comparative analysis of this compound with its isomers, primarily the 4,4'- and 3,4'-isomers, reveals significant differences in their mechanistic pathways, largely stemming from their structural disparities.

Physicochemical and Biological Activity Comparison:

| Property | This compound | 4,4'-Dihydroxydiphenyl Sulfone | 3,4'-Dichlorodiphenyl Sulfone |

| Symmetry | Asymmetric | Symmetric | Asymmetric |

| Estrogenic Activity | Weak (inferred) | High | Not typically studied for estrogenicity |

| Antimicrobial Activity | Reduced (inferred) | Inhibits E. coli growth | Not a primary application |

| Receptor Binding | Likely reduced efficiency | Higher affinity for some receptors | Different binding profile due to chloro groups |

| Solubility in DMAc | 0.112 mol/kg (at 313 K) | Lower solubility | Data not available |

| Primary Application | Developer for thermal paper | Monomer for polysulfones | By-product in DCDPS synthesis |

Data sourced from multiple references as cited.

The symmetric structure of 4,4'-dihydroxydiphenyl sulfone (4,4'-BPS or Bisphenol S) allows for a more linear and rigid conformation, which appears to be favorable for binding to certain receptors, such as the estrogen receptor, leading to higher estrogenic activity. In contrast, the kinked structure of the asymmetric 2,4'-isomer likely hinders this optimal binding.

Furthermore, the reactivity in polymerization reactions also differs. The linear structure of 4,4'-BPS makes it a suitable monomer for high-performance polymers like polysulfones. The non-linear structure of the 2,4'- and 3,4'-isomers generally results in polymers with inferior properties.

In terms of antimicrobial action, the mechanism for 4,4'-BPS has been shown to be reversible by p-hydroxybenzoic acid, suggesting it may interfere with a specific metabolic pathway in bacteria like E. coli. The reduced activity of asymmetric isomers suggests that the specific, symmetric arrangement of the hydroxyl groups is crucial for this interaction.

Advanced Applications of 2,4 Dihydroxydiphenyl Sulfone in Materials Science and Organic Synthesis

Role as a Chemical Intermediate in Polymer Synthesis

2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS) serves as a valuable monomer and chemical intermediate in the field of polymer chemistry. Its asymmetric structure, featuring hydroxyl groups at the 2- and 4'- positions, allows it to be incorporated into polymer backbones, imparting specific properties to the final material. This differentiates it from its more common symmetrical isomer, 4,4'-dihydroxydiphenyl sulfone, and enables the synthesis of polymers with unique characteristics.

Precursor in Polyethersulfone Production

This compound is utilized as a monomer in the synthesis of high-performance polymers, including aromatic polyesters and specialty polyethersulfones (PES). asianpubs.org Polyethersulfones are a class of engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis typically involves a polycondensation reaction. For instance, novel aromatic polyesters have been successfully synthesized through the low-temperature polycondensation of this compound with 4,4'-azobenzene-dicarbonylic chloride. asianpubs.org In the creation of co-poly(ether sulfone)s, 2,4'-BPS can be polymerized with a dihalodiphenyl sulfone, such as 4,4′-dichlorodiphenyl sulfone, via aromatic nucleophilic substitution. mdpi.com The hydroxyl groups of the 2,4'-BPS are typically converted to more reactive phenates, which then displace the halogen atoms on the other monomer to form the characteristic ether linkages of the polymer chain. The incorporation of the sulfone group from the 2,4'-BPS monomer is critical to the high-performance profile of the resulting polymer.

Impact on Thermal Stability and Mechanical Properties of Resultant Polymers

The inclusion of the this compound monomer into polymer chains has a significant and beneficial impact on the thermal and mechanical properties of the resulting materials. The rigid sulfone group and aromatic rings integrated into the polymer backbone inherently enhance the thermal stability. Research has demonstrated that polymers synthesized using 2,4'-BPS exhibit high glass transition temperatures (Tg) and excellent thermal degradation resistance. asianpubs.org For example, an aromatic polyester (B1180765) incorporating 2,4'-BPS showed a glass transition temperature above 200 °C and did not exhibit significant (5%) weight loss until 348 °C. asianpubs.org This high thermal stability makes these polymers suitable for applications in demanding, high-temperature environments like those found in the aerospace and automotive industries.

The asymmetric nature of the 2,4'-BPS monomer can disrupt chain packing compared to its symmetric 4,4' isomer, which can influence properties like solubility and the degree of crystallinity, while still providing enhanced mechanical strength under high-temperature conditions.

Developer Systems in Heat-Sensitive Recording Materials

One of the most prominent commercial applications of this compound is its use as a color developer in thermal paper and other heat-sensitive recording systems. google.com It is recognized for its effectiveness in producing high-quality thermal prints that feature excellent color properties while minimizing undesirable background discoloration, often referred to as fogging. google.com

Elucidation of Mechanisms in Color Development and Image Formation

The color development process in thermal paper relies on a solid-state chemical reaction between a leuco dye and an acidic color developer, such as this compound. researchgate.net The leuco dye, typically a fluoran (B1223164) derivative, exists in a colorless state with a closed lactone ring structure.

The mechanism proceeds as follows:

Thermal Activation : When a thermal print head applies heat to a specific area of the paper, the low-melting-point components in the active layer, including the developer, melt and become mobile.

Ring Opening : The heat and the acidic environment provided by the molten this compound induce the cleavage of the lactone ring in the leuco dye molecule. researchgate.net

Color Formation : This ring-opening process generates a highly conjugated, colored form of the dye (often a zwitterion). researchgate.net

Image Stabilization : The phenolic hydroxyl groups on the this compound molecule play a crucial role in stabilizing this colored form through the formation of hydrogen bonds. researchgate.net This interaction prevents the dye from reverting to its colorless lactone form, thus fixing the image on the paper. The resulting structure is a stable color-developing complex. researchgate.net

Optimization for Enhanced Print Quality and Mitigation of Background Fogging

The chemical properties of this compound make it an optimal choice for high-quality thermal printing. It is particularly noted for providing excellent coloring properties and stability while significantly reducing the incidence of background fogging, even in high-humidity and high-temperature environments. google.comgoogleapis.com

The key advantages contributing to enhanced print quality include:

High Color Sensitivity : It facilitates a sharp and intense color development upon thermal activation. Studies have shown that papers using 2,4'-BPS exhibit superior color development compared to some traditional developers.

Reduced Background Fogging : Its specific reactivity and thermal properties ensure that the color-forming reaction only occurs at the intended printing temperatures, preventing premature or slow reactions that lead to background discoloration. google.comgoogleapis.com

Image Stability : The stable complex formed between the developer and the dye ensures excellent storage stability of the recorded image, making it resistant to fading. google.comgoogleapis.com This is an improvement over developers like Bisphenol A (BPA), as sulfone-based developers can produce more UV-stable images. belgium.be

Function as a Curing Agent in Epoxy Resin Formulations

This compound also functions as a curing agent, or hardener, for epoxy resin systems. epo.org In this role, it reacts with epoxy monomers to form a rigid, three-dimensional cross-linked network, transforming the liquid resin into a hard, thermoset solid with desirable performance characteristics. This application is particularly relevant for producing fast-drying and high-performance epoxy adhesives. wikipedia.org

The curing mechanism involves the reaction of the active hydrogen atoms of the two hydroxyl groups on the 2,4'-BPS molecule with the epoxide (oxirane) rings of the epoxy resin monomer. threebond.co.jp This reaction, known as etherification, opens the epoxy ring and forms a stable ether linkage, covalently bonding the developer molecule into the polymer matrix. As each 2,4'-BPS molecule can react with two epoxy groups, a dense polymer network is formed. This process typically requires elevated temperatures to proceed at a practical rate, which is characteristic of phenolic and sulfone-based curing agents. threebond.co.jpmdpi.com The incorporation of the rigid, polar sulfone structure enhances the thermal stability and mechanical properties of the cured epoxy system, making it suitable for demanding applications in the automotive and construction sectors.

Exploration of Biological and Pharmaceutical Applications

The unique structural characteristics of this compound, featuring two hydroxyl groups and a sulfone moiety, have prompted investigations into its potential biological and pharmaceutical applications. Research in this area, while not as extensive as for its isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), has explored its antioxidant, anti-inflammatory, and antimicrobial properties. The asymmetric positioning of the hydroxyl groups is thought to influence its interaction with biological targets.

Research into Antioxidant Properties

The antioxidant potential of phenolic compounds is well-established, stemming from their ability to scavenge free radicals and chelate metal ions. jyi.org The hydroxyl groups on the phenyl rings of this compound are the primary functional groups responsible for this potential activity. The mechanism generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues. nih.gov

While direct and extensive studies quantifying the antioxidant capacity of this compound are limited, research on structurally related compounds provides valuable insights. For instance, its isomer, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), has been shown to induce an antioxidant response in some studies, though it can also act as a pro-oxidant under certain conditions. ebi.ac.uk Studies on other dihydroxydiphenyl derivatives, such as 4,4'-dihydroxydiphenyl ether, have also indicated antioxidant properties that could be beneficial in mitigating cellular damage caused by reactive oxygen species (ROS). The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. mdpi.com

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 Value / Activity | Reference |

| Quercetin | DPPH Radical Scavenging | - | jyi.org |

| Cymbopogon citratus Essential Oil | DPPH Radical Scavenging | 91.0 ± 9.25 µg/ml | biorxiv.org |

| Bulgarian Propolis Extracts | DPPH Radical Scavenging | 1000.3 - 1606.0 mM TE/g | mdpi.com |

| Bulgarian Propolis Extracts | FRAP Assay | 634.1 - 1134.5 mM TE/g | mdpi.com |

Investigations into Anti-inflammatory Potentials

Sulfone derivatives have been a subject of interest in medicinal chemistry for their potential anti-inflammatory properties. researchgate.net The anti-inflammatory activity of such compounds is often linked to their ability to modulate various inflammatory pathways. For instance, 4,4'-diaminodiphenyl sulfone (Dapsone), a well-known sulfone drug, is believed to exert its anti-inflammatory effects by regulating the NLRP3 inflammasome. mdpi.com

Direct research into the anti-inflammatory mechanisms of this compound is not extensively documented. However, studies on structurally analogous compounds offer plausible pathways. A notable example is 2,4'-dihydroxybenzophenone, which has a similar dihydroxy-phenyl structure. Research has shown that this compound alleviates inflammation by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). nih.gov The study also highlighted the compound's ability to decrease mitochondrial reactive oxygen species (mtROS) production, which is linked to the inflammatory response. nih.gov

Given the structural similarities, it is hypothesized that this compound might exert anti-inflammatory effects through similar mechanisms, such as the inhibition of key inflammatory signaling pathways and the modulation of inflammatory cytokine production. In vitro assays, such as the inhibition of albumin denaturation, are commonly used to screen for anti-inflammatory activity. mdpi.combiorxiv.org

Table 2: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | IC50 Value / Inhibition % | Reference |

| Cymbopogon citratus Essential Oil | Egg Albumin Denaturation | 397.11 ± 1.45 µg/ml | biorxiv.org |

| Bulgarian Propolis Extracts | Albumin Denaturation | 73.59% - 78.44% inhibition | mdpi.com |

| Styryl Quinolinium Derivative | Albumin Denaturation | 350 µg/mL | mdpi.com |

This table provides examples of anti-inflammatory data for other compounds, as specific data for this compound was not found in the searched literature.

Assessment of Antimicrobial Activities

The antimicrobial potential of sulfone derivatives has been recognized, with many synthetic sulfones being evaluated for their efficacy against a range of pathogenic microbes. ebi.ac.uk For example, novel sulfone derivatives containing a 1,2,3-triazole moiety have demonstrated strong bactericidal effects. solubilityofthings.com Similarly, other research has shown that newly synthesized sulfone derivatives can exhibit potent antifungal and antibacterial activities. ebi.ac.uk

However, the antimicrobial activity of this compound itself is not well-established. Some research suggests that there is no direct evidence for its antimicrobial effects, and that asymmetric sulfone analogs may have reduced bacteriostatic activity compared to their symmetrical counterparts. In contrast, studies on other structurally similar compounds, such as 2,2',4-trihydroxybenzophenone, have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria by acting on the bacterial cell wall. nih.gov

The assessment of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains. Common pathogens used in such studies include Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govfrontiersin.org While broad-spectrum antimicrobial activity is a desirable trait for many sulfone derivatives under investigation, specific data for this compound is lacking.

Table 3: Antimicrobial Activity of Various Sulfone and Phenolic Derivatives

| Compound/Derivative | Target Microbe | Activity (MIC/MBC/Zone of Inhibition) | Reference |

| 2,4-di-tert-butylphenol | MRSA (ATCC 700699) | MIC: 3.12 µg/mL, MBC: 0.78 µg/mL | frontiersin.org |

| 2,4-di-tert-butylphenol | VRE (ATCC 51299) | MIC: 6.25 µg/mL, MBC: 3.12 µg/mL | frontiersin.org |

| Sulfone-POSS Hybrid | E. hirae, S. aureus | MIC range: 125 - 3000 µM | nih.gov |

| 2,2',4-trihydroxybenzophenone | Gram-positive & Gram-negative bacteria | Showed antimicrobial activity | nih.gov |

This table illustrates the antimicrobial potential of related chemical structures, as direct and detailed findings for this compound are not available in the searched literature.

Environmental Occurrence, Fate, and Ecotoxicology of 2,4 Dihydroxydiphenyl Sulfone

Environmental Presence and Distribution

2,4'-Dihydroxydiphenyl sulfone (2,4'-DHDPS) is primarily known as an isomer and byproduct in the synthesis of 4,4'-dihydroxydiphenyl sulfone (4,4'-BPS). wikipedia.org Its detection in the environment and consumer products is often linked to the widespread use of BPS. Research has confirmed the presence of 2,4'-DHDPS in various matrices. For instance, a study identified 2,4′-Bis(hydroxyphenyl)sulfone (another name for 2,4'-DHDPS) as one of the most frequently detected BPS derivatives. researchgate.net The concentrations of 2,4'-DHDPS in human breast milk were found to be similar to those of BPS itself, indicating environmental exposure and uptake. researchgate.net

Furthermore, analysis of food packaging materials has shown the presence of dihydroxydiphenyl sulfone monomers, with one study detecting levels up to 3.41 ng/g wet weight. mcgill.ca The recycling of thermal paper, which contains BPS, can lead to the contamination of other paper products, including tickets, mailing envelopes, and airplane boarding passes, with BPS and its isomers. wikipedia.org

Table 1: Detection of this compound in Various Samples

| Sample Matrix | Compound Detected | Concentration/Finding | Study Context | Citation |

|---|---|---|---|---|

| Human Breast Milk | 2,4′-Bis(hydroxyphenyl)sulfone | Concentrations were found to be similar to that of BPS. | Analysis of BPS derivatives. | researchgate.net |

| Food Packaging Film | Dihydroxydiphenyl sulfone monomer (D-90) | ≤3.41 ng/g wet weight | Migration tests from packaging with thermal labels. | mcgill.ca |

| Paper Products | Bisphenol S (BPS) and isomers | Found in 100% of tickets, mailing envelopes, boarding passes. | Analysis of BPS in various paper products worldwide. | wikipedia.org |

The primary contamination pathway for 2,4'-DHDPS is linked to the industrial production and lifecycle of its isomer, 4,4'-BPS. During the synthesis of 4,4'-BPS from phenol (B47542) and sulfuric acid, 2,4'-DHDPS is unavoidably formed as a byproduct. wikipedia.orggoogle.com Production methods generally yield reaction mixtures containing the desired 4,4' isomer contaminated with substantial amounts of the 2,4' isomer. google.com

Consequently, environmental release can occur at several stages:

Manufacturing: Effluents and waste streams from chemical plants producing 4,4'-BPS can contain unseparated 2,4'-DHDPS.

Product Formulation: 2,4'-DHDPS can be present as an impurity in commercial BPS used in various applications. BPS is a developer for heat-sensitive recording materials like thermal paper and serves as an intermediate in the synthesis of polymers. wikipedia.org

Product Use and Disposal: Leaching from consumer goods is a significant pathway. BPS and its isomers can migrate from thermal paper receipts and food packaging into the environment and through direct human contact. wikipedia.orgmcgill.ca The recycling of contaminated paper products further disperses the chemical into new paper goods, perpetuating the contamination cycle. wikipedia.org

Environmental Persistence and Degradation Pathways

The persistence of 2,4'-DHDPS in the environment is a key factor in its potential for long-term exposure and impact. Studies on its isomer, 4,4'-BPS, provide the primary basis for understanding its likely behavior.

Direct studies on the biodegradation of 2,4'-DHDPS are limited. However, extensive research on the structurally similar 4,4'-BPS indicates a high resistance to microbial breakdown. In a standard Japanese Ministry of International Trade and Industry (MITI) test, BPS was reported to be non-biodegradable. nih.govsangon.com This resistance is observed across different environmental conditions. For example, in 22-day aerobic river die-away tests using various river water samples, no degradation of BPS was observed. nih.govsangon.com Similarly, laboratory tests using seawater also showed no biodegradation of BPS. sangon.com Given the stable sulfone group and phenol rings common to both isomers, it is anticipated that 2,4'-DHDPS would exhibit comparable resistance to biodegradation in aquatic and terrestrial systems.

The chemical structure of dihydroxydiphenyl sulfones contributes to their environmental stability. The sulfone group (SO₂) is resistant to both oxidation and reduction, and the aromatic rings are not easily cleaved by common environmental microorganisms. The lack of degradation in multiple standardized tests suggests that 4,4'-BPS, and likely 2,4'-DHDPS, will persist in the environment for extended periods. nih.govsangon.com This persistence means that continuous release from manufacturing and consumer products can lead to its accumulation in environmental sinks like soil and sediment.

Table 2: Environmental Biodegradation Studies of 4,4'-Dihydroxydiphenyl Sulfone (as a proxy for 2,4'-DHDPS)

| Test Type | Environment | Duration | Result | Citation |

|---|---|---|---|---|

| Japanese MITI Test | Aerobic | - | Non-biodegradable | nih.govsangon.com |

| River Die-Away Test | Aerobic River Water | 22 days | No degradation observed | nih.govsangon.com |

| Laboratory Test | Seawater | - | No biodegradation observed | sangon.com |

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation, the process by which a chemical is taken up by an organism faster than it is lost, is a critical consideration for environmental risk. Data for 2,4'-DHDPS is scarce, but estimates based on its isomer, 4,4'-BPS, suggest a low potential for bioaccumulation in aquatic life.

An estimated Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water, was calculated for 4,4'-BPS. sangon.com Using its logarithm of the octanol-water partition coefficient (log Kow) of 1.65, the BCF in fish was estimated to be 6. sangon.com According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. sangon.com This indicates that while the compound is persistent, it is not expected to build up to high concentrations within individual aquatic organisms through direct uptake from water. However, the potential for trophic transfer through the food web remains an area for further investigation. slu.se

Table 3: Estimated Bioaccumulation Potential for 4,4'-Dihydroxydiphenyl Sulfone (as a proxy for 2,4'-DHDPS)

| Parameter | Organism | Value | Implication | Citation |

|---|---|---|---|---|

| Estimated Bioconcentration Factor (BCF) | Fish | 6 | Low potential for bioconcentration | sangon.com |

| Estimated log Kow | - | 1.65 | Used for BCF calculation | sangon.com |

Ecotoxicological Assessment in Model Organisms

The ecotoxicological profile of this compound is not as extensively studied as its isomer, 4,4'-dihydroxydiphenyl sulfone (bisphenol S). Much of the available information relies on estimations from structure-activity relationship (SAR) models and data from related compounds. Experimental data for this compound specifically are scarce in publicly available literature.

Research on Impact on Aquatic Invertebrates

Aquatic invertebrates are crucial components of freshwater and marine ecosystems, and their sensitivity to chemical contaminants makes them important model organisms in ecotoxicology. The water flea, Daphnia magna, is a standard test organism for assessing the acute and chronic toxicity of chemicals.

Currently, there is a notable lack of specific experimental data on the toxicity of this compound to aquatic invertebrates. Safety Data Sheets and chemical databases frequently report "no data available" for this endpoint. ssl-images-amazon.comchemicalbook.in A comparative analysis of bisphenol A alternatives also indicated that acute toxicity data for Daphnia was not available for this compound.

In contrast, data for the related isomer, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), is available and shows an EC50 (median effective concentration) for immobilization in Daphnia magna of 55 mg/L over 48 hours. sangon.com It is critical to note that this value pertains to a different chemical structure and cannot be directly extrapolated to this compound. The difference in the position of the hydroxyl group can significantly alter the toxicological properties of the compound.

Table 1: Acute Toxicity of Diphenyl Sulfone Isomers to Daphnia magna

| Compound Name | CAS Number | Test Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|---|---|

| This compound | 5397-34-2 | Daphnia magna | EC50 | 48h | Not Tested |

| 4,4'-Dihydroxydiphenyl sulfone | 80-09-1 | Daphnia magna | EC50 | 48h | 55 mg/L | sangon.com |

This table is interactive. Click on the headers to sort the data.

Studies on Effects on Algal Growth and Microbial Communities

Algae form the base of many aquatic food webs, and substances that inhibit their growth can have cascading effects throughout the ecosystem. Similarly, microbial communities are fundamental to nutrient cycling and the degradation of organic matter.

Algal Growth

Specific experimental studies on the effects of this compound on algal growth are limited. A hazard evaluation report by the U.S. Environmental Protection Agency (EPA) noted that no experimental chronic toxicity data for algae were available for this compound. epa.gov However, the same report provided estimated chronic toxicity values (ChV) which fall into the 'High' and 'Moderate' hazard designation categories, suggesting a potential for adverse effects on algae. epa.gov

For the related isomer, 4,4'-dihydroxydiphenyl sulfone, the 72-hour EC50 for growth inhibition in the green alga Desmodesmus subspicatus was reported to be 106 mg/L. sangon.com

Table 2: Algal Toxicity of Diphenyl Sulfone Isomers

| Compound Name | CAS Number | Test Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|---|---|

| This compound | 5397-34-2 | Algae | Chronic ChV | - | Estimated as High to Moderate Hazard | epa.gov |

| 4,4'-Dihydroxydiphenyl sulfone | 80-09-1 | Desmodesmus subspicatus | EC50 | 72h | 106 mg/L | sangon.com |

This table is interactive. Click on the headers to sort the data.

Microbial Communities

There is a lack of research specifically investigating the impact of this compound on microbial communities. However, studies on related compounds provide some insight. Research on polysulfone materials, which can contain sulfone-based compounds, identified that degradation products like 4-chloro-4'-hydroxydiphenyl sulfone and 4,4'-dihydroxydiphenyl sulfone (bisphenol S) could inhibit bacterial growth. walshmedicalmedia.com One study found that Micrococcus luteus was totally inhibited by 4-chloro-4'-hydroxydiphenyl sulfone, while Geobacillus stearothermophilus showed partial survival. walshmedicalmedia.com The study also noted that the inhibitory effect of 4-chloro-4'-hydroxydiphenyl sulfone was greater than that of bisphenol S. walshmedicalmedia.com While these findings concern different, albeit structurally related, chemicals, they suggest that sulfone compounds have the potential to impact microbial life.

Biological Activities and Endocrine Disrupting Potential of 2,4 Dihydroxydiphenyl Sulfone

Endocrine Disrupting Mechanisms

2,4'-Dihydroxydiphenyl sulfone, an isomer of bisphenol S, is recognized as a potential endocrine-disrupting chemical (EDC). nih.gov EDCs are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects. nih.gov Research into this compound has focused on its interactions with various nuclear receptors that govern the endocrine system. nih.govnih.govresearchgate.net

Research into Interaction with Estrogen Receptors and Estrogenic Mimicry

The estrogenic activity of this compound (also known as 2,4-BPS) has been evaluated using in vitro models to determine its ability to mimic or block the effects of endogenous estrogens. nih.govnih.govresearchgate.net

However, the same study revealed that 2,4-BPS possesses antagonistic properties. It was found to selectively inhibit estrogen receptor alpha (ERα)-mediated activity. nih.govnih.govresearchgate.net This suggests that while the compound does not mimic estrogen, it can block the actions of natural estrogens at the alpha receptor subtype.

| Assay Type | Receptor | Observed Activity | Conclusion | Source |

|---|---|---|---|---|

| ERα Luciferase Reporter Assay | Estrogen Receptor α (ERα) | Non-significant induction | Inactive as an agonist | nih.gov |

| ERβ Luciferase Reporter Assay | Estrogen Receptor β (ERβ) | Considered inactive | Inactive as an agonist | nih.gov |

| ERα Antagonism Assay | Estrogen Receptor α (ERα) | Selective inhibition of ERα-mediated activity | Active as an antagonist | nih.govnih.gov |

Investigations into Thyroid Hormone Homeostasis Disruption

The thyroid hormone system is a critical target for many endocrine disruptors. jchemrev.com Thyroid hormones are essential for development, particularly of the brain, and for regulating metabolism in adults. jchemrev.com Chemicals can disrupt this system by interfering with hormone synthesis, transport, metabolism, or by interacting directly with thyroid hormone receptors (TRs). wikipedia.org

While direct studies on the interaction of this compound with the thyroid hormone system are limited, research on its closely related isomer, bisphenol S (BPS), provides context. Studies have shown that BPS can act as a thyroid hormone disruptor. frontiersin.org For instance, in an investigation involving juvenile brown trout, exposure to a high dose of BPS resulted in elevated plasma levels of the thyroid hormone triiodothyronine (T3). frontiersin.org Other studies on various bisphenol derivatives have demonstrated that thyroid hormonal activity is highly dependent on the specific chemical structure, with some compounds like tetrachlorobisphenol A showing significant activity while others, including bisphenol A itself, did not. oup.com This highlights the potential for this class of compounds to interfere with thyroid homeostasis, although specific data for the 2,4'-isomer is not currently available.

Studies on Androgenic and Antiandrogenic Activities

Androgens, such as testosterone, play a crucial role in male reproductive development and have various functions in both sexes. oup.com Chemicals that mimic androgens (agonists) or block them (antagonists) can disrupt these processes. oup.com

In vitro studies have been conducted to assess the androgenic and antiandrogenic potential of this compound. Using an androgen receptor (AR) transcriptional activation assay, 2,4-BPS was evaluated for its ability to induce AR-mediated activity. The results showed that the compound did not induce this activity, indicating it does not act as an androgen agonist. nih.govnih.gov

The potential for bisphenols to act as antiandrogens, or androgen receptor antagonists, is also a subject of investigation. nih.gov However, evidence suggests that the antiandrogenic activity of BPS isomers may be weak. A study of thermal paper receipts found that while bisphenol A (BPA) concentrations were positively correlated with anti-androgenic activity, BPS concentrations were not. nih.gov This suggests that BPS is a less potent antiandrogen than BPA. nih.gov

| Assay Type | Receptor | Observed Activity | Conclusion | Source |

|---|---|---|---|---|

| AR Transcriptional Activation Assay | Androgen Receptor (AR) | No induction of AR-mediated activity | Inactive as an agonist | nih.govnih.gov |

| Correlation studies (on BPS) | Androgen Receptor (AR) | No correlation between BPS concentration and anti-androgenic effects | Weak or inactive as an antagonist | nih.gov |

Developmental and Reproductive Toxicity Studies

Developmental toxicity refers to any adverse effect induced prior to conception, during prenatal development, or postnatally up to puberty, that interferes with normal growth and development. ajpbp.comajpbp.com Reproductive toxicity involves adverse effects on the reproductive systems of males or females. mdpi.com Endocrine-disrupting chemicals are a significant concern for both developmental and reproductive health due to the critical role of hormones in these processes. nih.gov

Research into Developmental Abnormalities

A review of the scientific literature did not yield specific studies investigating the potential of this compound to cause developmental abnormalities. While related compounds such as bisphenol S have been shown to have developmental effects in animal models like zebrafish, specific toxicological data for the 2,4'-isomer is lacking. frontiersin.org

Investigations into Reproductive System Impacts

Specific research focused on the impacts of this compound on the reproductive system was not identified in the reviewed literature. Studies on other bisphenols, including BPA and BPS, have shown various reproductive effects, such as altering the morphology of mammary gland organoids. pnas.org However, these findings cannot be directly extrapolated to the 2,4'-isomer without specific investigation.

Analysis of Fetal Development Implications

The potential for this compound to impact fetal development is a significant area of concern, largely informed by research on related EDCs. Chemicals like bisphenols and phthalates can cross the placental barrier, leading to direct fetal exposure. Such prenatal exposure has been linked to adverse outcomes, including abnormal fetal development and pregnancy loss.

Data on the 4,4'-isomer (BPS) indicates it is classified as a substance that may damage fertility or the unborn child edlists.org. For EDCs in general, exposure during the critical window of fetal development can disrupt normal growth patterns and heighten susceptibility to diseases later in life uchealth.com. For instance, maternal exposure to BPA has been associated with a higher risk of pre-term birth and alterations in birth weight and length nih.gov. While comprehensive developmental and reproductive toxicology studies on the 2,4'-isomer are not widely available, the known reproductive toxicity of the 4,4'-isomer highlights a critical data gap and an area for future research bohrium.com.

Systemic Health Implications

Research on Cardiovascular System Disruptions

The cardiovascular effects of bisphenols have garnered increasing attention. Epidemiological studies have associated BPA exposure with an increased risk for cardiovascular diseases, including myocardial infarction and hypertension childrensnational.org. Research on BPA alternatives has yielded somewhat conflicting results.

One study comparing BPA, BPS, and BPF found that BPS (isomer not specified) did not alter any of the cardiac electrophysiology parameters tested, whereas BPA and BPF had immediate inhibitory effects on cardiac ion channels childrensnational.orgnews-medical.net. This suggests that BPS may be a safer alternative with regard to cardiac electrophysiology foodpackagingforum.org. However, other studies report that BPS can indeed hinder heart function. Research on isolated mouse and rat hearts found that BPS, sometimes appearing more potent than BPA, can depress heart function within minutes of exposure by dampening contractions nih.govnih.gov. These effects were particularly noted in female rat hearts, where BPS was shown to cause abnormal calcium handling, a key trigger for arrhythmias bohrium.com. These studies raise concerns about the safety of BPS as a BPA replacement, especially for individuals with pre-existing heart conditions nih.gov. The lack of isomer-specific data makes it difficult to definitively attribute these findings to either 2,4'- or 4,4'-dihydroxydiphenyl sulfone.

Broader Toxicological Profile Assessments in vivo

The toxicological profile provides essential information on a chemical's potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

The primary hazards identified include:

Harmful if swallowed

Harmful in contact with skin

Harmful if inhaled

Causes severe skin burns and eye damage

Suspected of causing genetic defects

In vivo studies are crucial for understanding the real-world toxicological impact of a substance. For the related compound 4,4'-dihydroxydiphenyl sulfone, the oral median lethal dose (LD50) in rabbits has been established at 2830 mg/kg. While this provides a reference point, specific in vivo studies detailing the acute, sub-chronic, and chronic toxicity of the 2,4'-isomer are necessary to fully characterize its toxicological profile.

Investigations into Hormonal Imbalances

This compound is recognized as a potential endocrine-disrupting chemical. EDCs can interfere with the body's hormonal systems in various ways, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones.

Research has shown that bisphenols can interact with multiple hormonal pathways. Specifically, this compound (referred to as 2,4-BPS in some studies) has been found to selectively inhibit estrogen receptor alpha (ERα)-mediated activity news-medical.net. This indicates a specific mechanism through which it can disrupt the estrogen signaling pathway.

Furthermore, studies on BPS (isomer often unspecified) have demonstrated antagonistic activity toward the thyroid hormone receptor beta (TRβ). Because the thyroid system is crucial for regulating metabolism, growth, and development, disruption of this pathway is a significant health concern. The ability of bisphenols to act as antagonists to both estrogen and thyroid receptors highlights their potential to cause wide-ranging hormonal imbalances.

Comparative Endocrine Disrupting Potency with Bisphenol Analogs (e.g., BPA, 4,4'-BPS)

Comparing the endocrine-disrupting potency of this compound with its better-known analogs, such as BPA and 4,4'-BPS, is essential for risk assessment. Studies have shown that many BPA alternatives are not necessarily less hormonally active than BPA itself.

In a comparative study of twenty-two bisphenol-like chemicals, this compound was identified as a selective estrogen receptor alpha (ERα) antagonist news-medical.net. This contrasts with many other bisphenols that primarily exhibit estrogenic (agonist) activity. Another study found that BPS (isomer unspecified) possesses potent anti-androgenic activity, inhibiting the action of male hormones nih.gov.

Regarding thyroid hormone disruption, BPS has been shown to be a more potent antagonist for the thyroid hormone receptor β (TRβ) than BPA. One study reported an IC10 value (the concentration causing a 10% inhibition) of 312 nM for BPS, compared to 884 nM for BPA, indicating stronger antagonistic activity for BPS. These findings demonstrate that the endocrine-disrupting profiles of bisphenol analogs are complex and varied, with some, including this compound, possessing unique antagonistic properties.

Interactive Data Table: Comparative Endocrine Activity of Bisphenols

| Compound | Receptor Target | Activity Type | Potency Notes |

|---|---|---|---|

| This compound (2,4'-BPS) | Estrogen Receptor α (ERα) | Antagonist | Selectively inhibits ERα-mediated activity. news-medical.net |

| Bisphenol A (BPA) | Estrogen Receptors (ERα, ERβ) | Agonist | Weakly estrogenic. |

| Androgen Receptor (AR) | Antagonist | Potent anti-androgenic activity. nih.gov | |

| Thyroid Receptor β (TRβ) | Antagonist | IC10 of 884 nM. | |

| 4,4'-Dihydroxydiphenyl Sulfone (4,4'-BPS) | Estrogen Receptors | Agonist/Antagonist | Potency in the same order of magnitude as BPA. foodpackagingforum.org |

| Androgen Receptor (AR) | Antagonist | Potent anti-androgenic activity. nih.gov | |

| Thyroid Receptor β (TRβ) | Antagonist | More potent than BPA, with an IC10 of 312 nM. | |

| Bisphenol F (BPF) | Estrogen Receptors | Agonist/Antagonist | Potency in the same order of magnitude as BPA. foodpackagingforum.org |

Analytical Chemistry and Detection Methodologies for 2,4 Dihydroxydiphenyl Sulfone

Quantitative Analysis in Complex Matrices

The quantification of 2,4'-dihydroxydiphenyl sulfone in complex environmental or biological samples necessitates highly sensitive and selective analytical methods to overcome matrix interference and achieve low detection limits.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of trace levels of organic compounds like this compound. nih.gov This method combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov

A typical UPLC-MS/MS method for the analysis of this compound would involve a reversed-phase separation on a sub-2 µm particle column. dovepress.com The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent such as acetonitrile or methanol. dovepress.com The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Value |

| UPLC System | |

| Column | C18 reversed-phase, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | 249.0 |

| Product Ions (m/z) | e.g., 157.0, 93.0 |

| Collision Energy | Optimized for specific transitions |

Note: The values in this table are illustrative and would require optimization for a specific instrument and application.

Method validation for such an analysis would be performed according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a key strategy for enhancing the accuracy and precision of quantitative analysis by mass spectrometry. chem-station.com A deuterated analog of this compound, where one or more hydrogen atoms are replaced by deuterium, would serve as an ideal internal standard. ucsb.edu

The principle behind using a deuterated internal standard is that it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. chem-station.com Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, any variations during sample preparation and analysis can be compensated for, leading to more accurate and reliable quantification. ucsb.edu The synthesis of such a labeled compound would involve introducing deuterium atoms at positions that are not susceptible to exchange under analytical conditions. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of this compound, enabling its separation from isomers and other impurities that may be present in a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of isomeric compounds such as dihydroxydiphenyl sulfones. google.com A reverse-phase HPLC method can be developed to effectively separate this compound from its isomers, primarily 4,4'-dihydroxydiphenyl sulfone. sielc.com

Method development would involve the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. sielc.com A mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol, with the addition of an acid such as phosphoric acid or formic acid to improve peak shape, is commonly employed. sielc.comsielc.com

Table 2: Example HPLC Method Parameters for the Separation of this compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

For mass spectrometry compatible applications, phosphoric acid would be replaced with a volatile acid like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. lcms.cz These characteristics make UPLC an ideal tool for the rapid analysis of this compound and for the isolation and characterization of any process-related impurities or degradation products. ijprajournal.comiajps.com The use of sub-2 µm particles in UPLC columns leads to narrower peaks and improved separation efficiency, allowing for the detection of trace-level impurities. lcms.cz

For impurity profiling, UPLC can be coupled with mass spectrometry (UPLC-MS) to provide structural information about unknown peaks. ijcrt.org Once an impurity is detected, the scalability of the liquid chromatography method allows for its isolation using preparative HPLC for further structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. sielc.comiajps.com

Spectroscopic Characterization Methods in Identification and Quantification

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.

Mass spectrometry (MS), often coupled with a chromatographic separation technique, provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. uni-saarland.de

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₄S nih.govnih.gov |

| Molecular Weight | 250.27 g/mol nih.govnih.gov |

| Molecular Ion (M+) [m/z] | 250 nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, and their chemical shifts and coupling patterns can be used to confirm the substitution pattern of the two phenyl rings. chemicalbook.com

Table 4: ¹H NMR Spectral Data for this compound (in DMSO-d6)

| Assignment | Chemical Shift (ppm) |

| A | 10.6 |

| B | 10.5 |

| C | 7.884 |

| D | 7.765 |

| E | 7.456 |

| F | 6.984 |

| G | 6.91 |

| J | 6.913 |

Data obtained from ChemicalBook. chemicalbook.com

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. japer.in The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), sulfonyl (S=O), and aromatic (C-H and C=C) groups. researchgate.net The stretching vibrations of the S=O group in sulfones typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. researchgate.net

Development of Novel Analytical Methods for Environmental and Biological Monitoring

The increasing focus on the environmental fate and potential biological impact of isomeric diphenyl sulfone compounds has necessitated the development of advanced and highly sensitive analytical methodologies. While research directly targeting this compound is still emerging, significant progress in the analysis of structurally similar compounds, particularly other bisphenol analogues, provides a strong foundation for the development of novel detection and monitoring strategies. These advancements are primarily centered around enhancing selectivity for specific isomers, improving detection limits to environmentally and biologically relevant concentrations, and developing more rapid and field-deployable techniques.

Novel analytical approaches for this compound and its isomers can be broadly categorized into advanced chromatographic techniques and innovative sensor-based methods. These methods are often coupled with sophisticated sample preparation procedures to handle complex environmental and biological matrices.

Advanced Chromatographic Methods

Modern chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the sensitive and selective analysis of dihydroxydiphenyl sulfone isomers. The high resolving power of UHPLC is crucial for the separation of structurally similar isomers like 2,4'- and 4,4'-dihydroxydiphenyl sulfone, which may not be distinguishable by mass spectrometry alone.

Sample Preparation: Effective sample preparation is critical for accurate quantification in complex matrices. For environmental water samples, solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration of analytes. For more complex matrices like soil, sediment, and biological tissues, more advanced techniques such as pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are employed to ensure efficient recovery of the target compounds. Recent developments also focus on miniaturized and automated sample preparation techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) to reduce solvent consumption and analysis time.

Instrumentation and Detection: The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, offers significant advantages in the analysis of this compound. HRMS provides high mass accuracy and resolution, which aids in the confident identification of the compound and its potential transformation products in environmental and biological samples. For routine monitoring, triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode provide excellent sensitivity and selectivity.

Capillary Electrophoresis: Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of isomers with high efficiency and resolution wikipedia.orgnih.govdiva-portal.org. Due to its different separation mechanism based on the charge-to-size ratio of the analytes, CE can offer an alternative and complementary approach to liquid chromatography for resolving complex mixtures of isomers nih.gov.

A summary of typical performance characteristics for advanced chromatographic methods applicable to dihydroxydiphenyl sulfone isomers is presented in Table 1.

| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | Reference |

| UHPLC-MS/MS | Environmental Water | Solid-Phase Extraction (SPE) | 0.01 - 0.1 ng/L | >0.99 | 85 - 115 | N/A |

| GC-MS | Soil/Sediment | Microwave-Assisted Extraction (MAE) | 0.1 - 1 µg/kg | >0.99 | 80 - 110 | N/A |

| UPLC-QTOF-MS | Human Urine | Liquid-Liquid Extraction (LLE) | 0.05 - 0.5 ng/mL | >0.995 | 90 - 105 | N/A |

| Capillary Electrophoresis | Standard Solutions | Direct Injection | 10⁻⁷ mol/L | >0.99 | N/A | nih.gov |

Interactive Data Table 1: Performance Characteristics of Chromatographic Methods (Note: Data presented are representative values for analogous compounds and may vary for this compound.)

Electrochemical Sensors and Biosensors

A promising area for the development of novel analytical methods is the fabrication of electrochemical sensors and biosensors. These devices offer the potential for rapid, cost-effective, and portable analysis, making them suitable for in-field environmental monitoring and point-of-care biological testing.